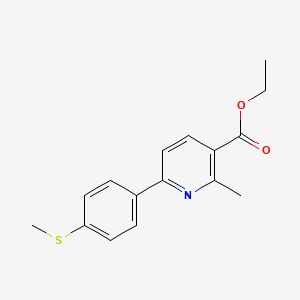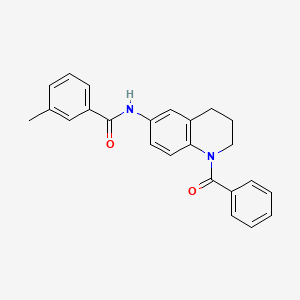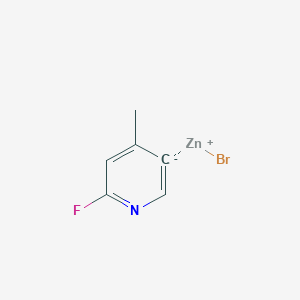
(6-Fluoro-4-methylpyridin-3-yl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluoro-4-methylpyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds. The presence of the fluorine atom and the methyl group on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-methylpyridin-3-yl)zinc bromide typically involves the reaction of 6-fluoro-4-methylpyridine with a zinc halide, such as zinc bromide, in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-Fluoro-4-methylpyridine+ZnBr2→(6-Fluoro-4-methylpyridin-3-yl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
(6-Fluoro-4-methylpyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst, a base, and a suitable solvent like THF. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C.
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles. The reactions are usually carried out in the presence of a base, such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Negishi coupling, for example, the primary product is a new carbon-carbon bond between the pyridine ring and the coupling partner.
科学研究应用
Chemistry
In chemistry, (6-Fluoro-4-methylpyridin-3-yl)zinc bromide is used as a building block for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, fluorinated pyridines are often found in drug molecules due to their enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and intermediates. Its role in cross-coupling reactions makes it a key reagent in the synthesis of various functional materials.
作用机制
The mechanism of action of (6-Fluoro-4-methylpyridin-3-yl)zinc bromide in cross-coupling reactions involves the transmetalation step, where the zinc atom transfers the pyridine moiety to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, leading to the formation of the desired carbon-carbon bond. The presence of the fluorine atom and the methyl group on the pyridine ring influences the electronic properties, enhancing the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
- (6-Chloro-4-methylpyridin-3-yl)zinc bromide
- (6-Bromo-4-methylpyridin-3-yl)zinc bromide
- (6-Fluoro-4-ethylpyridin-3-yl)zinc bromide
Uniqueness
(6-Fluoro-4-methylpyridin-3-yl)zinc bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. The fluorine atom’s strong electron-withdrawing effect enhances the compound’s reactivity and selectivity in various chemical transformations. Additionally, the methyl group on the pyridine ring provides steric hindrance, influencing the compound’s overall reactivity and stability.
属性
分子式 |
C6H5BrFNZn |
|---|---|
分子量 |
255.4 g/mol |
IUPAC 名称 |
bromozinc(1+);6-fluoro-4-methyl-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H5FN.BrH.Zn/c1-5-2-3-8-6(7)4-5;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
IBHMRYZEWDFOER-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=NC=[C-]1)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)
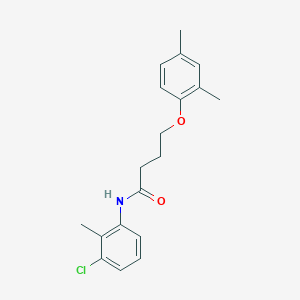
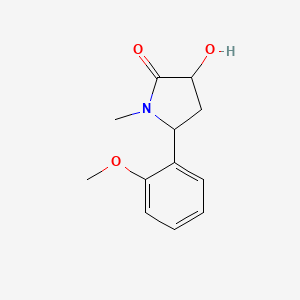
![hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14869407.png)
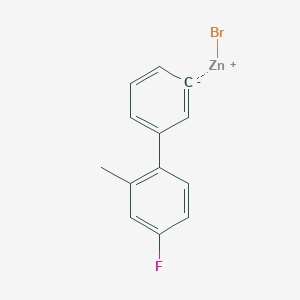
![6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14869413.png)
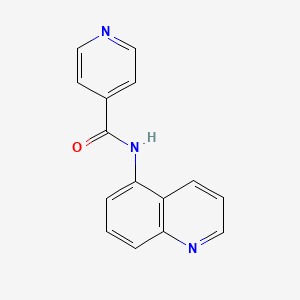

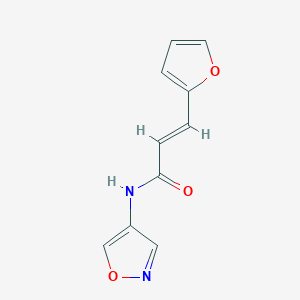
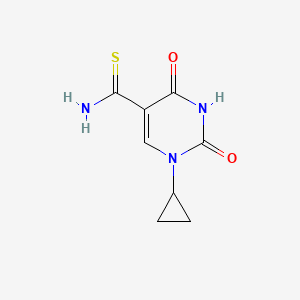
![7-Azaspiro[4.5]decane-1,6-dione](/img/structure/B14869450.png)
![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)
